molecular formula C22H19PS2 B14309540 2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione CAS No. 114856-24-5

2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione

Cat. No.: B14309540
CAS No.: 114856-24-5
M. Wt: 378.5 g/mol
InChI Key: HSHYWOODUCCDEE-UHFFFAOYSA-N
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Description

2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione is a heterocyclic compound that contains phosphorus and sulfur atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione typically involves the reaction of triphenylphosphine with sulfur-containing reagents under controlled conditions. One common method involves the use of Lawesson’s reagent, which facilitates the formation of the thiophosphinine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity reagents to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophosphinine ring to a more reduced form.

    Substitution: The phenyl groups attached to the ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triphenyl-1,3,5-triazine: Another heterocyclic compound with similar structural features but containing nitrogen atoms instead of phosphorus and sulfur.

    2,4,6-Triphenyl-1,3,5-dithiazine: Contains sulfur atoms in its ring structure, similar to the thiophosphinine compound.

    2,4,5-Triphenylimidazole: A compound with a similar triphenyl substitution pattern but with an imidazole ring.

Uniqueness

2,4,5-Triphenyl-3,6-dihydro-2H-1,2lambda~5~-thiaphosphinine-2-thione is unique due to the presence of both phosphorus and sulfur atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

114856-24-5

Molecular Formula

C22H19PS2

Molecular Weight

378.5 g/mol

IUPAC Name

2,4,5-triphenyl-2-sulfanylidene-3,6-dihydro-1,2λ5-thiaphosphinine

InChI

InChI=1S/C22H19PS2/c24-23(20-14-8-3-9-15-20)16-21(18-10-4-1-5-11-18)22(17-25-23)19-12-6-2-7-13-19/h1-15H,16-17H2

InChI Key

HSHYWOODUCCDEE-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(CSP1(=S)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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